

GR 128107: Application Notes and Protocols for Pharmacological Assays

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Compound of Interest

Compound Name: GR 128107

Cat. No.: B10771745

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of **GR 128107**, a key pharmacological tool, and detailed protocols for its use in various in vitro assays. This document is intended to guide researchers in accurately characterizing the interaction of this compound with its primary targets, the melatonin receptors MT1 and MT2.

GR 128107 is recognized as a potent and selective antagonist for the melatonin MT2 receptor, with a lower affinity for the MT1 receptor. However, it is crucial to note that in certain cellular systems, such as *Xenopus laevis* melanophores, **GR 128107** exhibits partial agonist activity. This dual pharmacological profile makes it a valuable tool for dissecting the distinct roles of MT1 and MT2 receptors in physiological and pathological processes.

Data Presentation: Pharmacological Profile of GR 128107

The following tables summarize the quantitative pharmacological data for **GR 128107** at human melatonin receptors.

Table 1: Binding Affinity of **GR 128107** at Human Melatonin Receptors

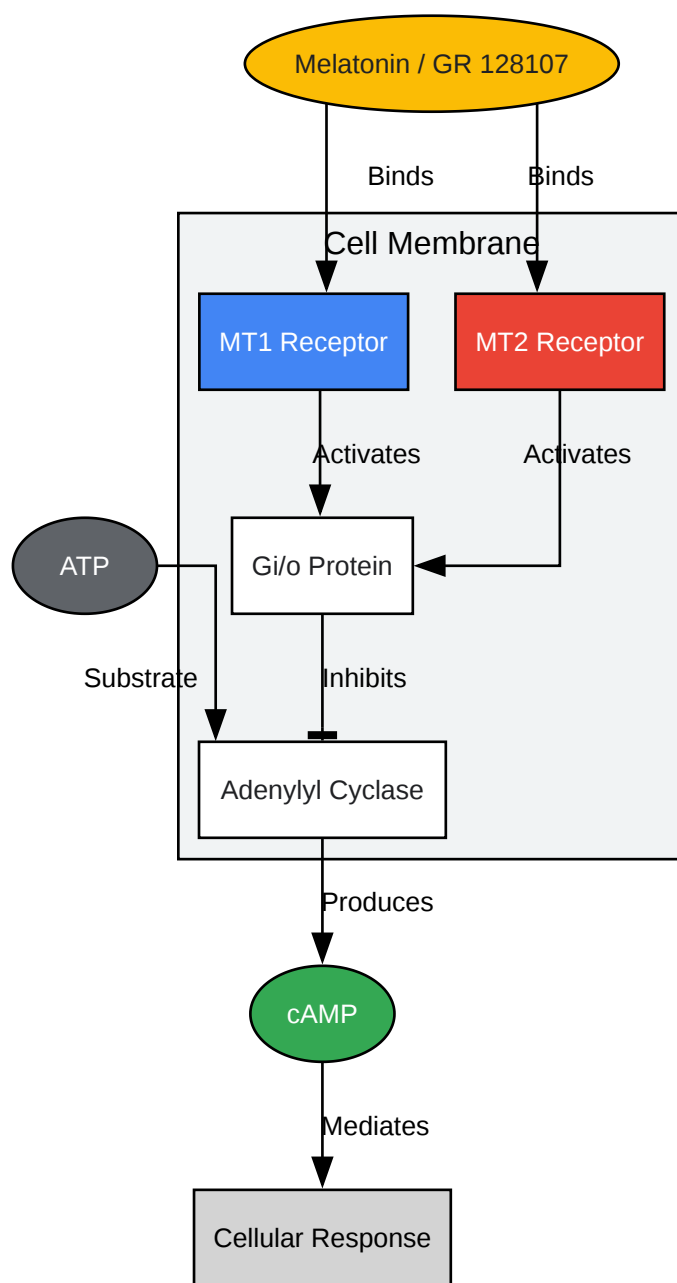
Receptor Subtype	Ligand	Assay Type	Preparation	Radioligand	pKi	Ki (nM)	Reference
MT1	GR 128107	Radioligand Binding	Recombinant human MT1 receptor in COS-7 cells	[125I]2-iodomelatonin	7.04	90.4	[1]
MT1	GR 128107	Radioligand Binding	Not specified	Not specified	6.9	~126	[1]
MT2	GR 128107	Radioligand Binding	Recombinant human MT2 receptor in COS-7 cells	[125I]2-iodomelatonin	9.1	0.8	[1]

Table 2: Functional Activity of **GR 128107**

Assay System	Receptor	Measured Effect	Activity	pEC50	Relative Emax	Reference
Xenopus laevis melanophores	Endogenous melatonin receptors	Pigment aggregation	Partial Agonist	8.58 ± 0.03	0.83 (relative to melatonin)	[2]
NIH-3T3 cells expressing human mt1 or MT2	Recombinant human MT1/MT2	Inhibition of forskolin-stimulated cAMP accumulation	Full Agonist	Not specified	Not specified	[2]

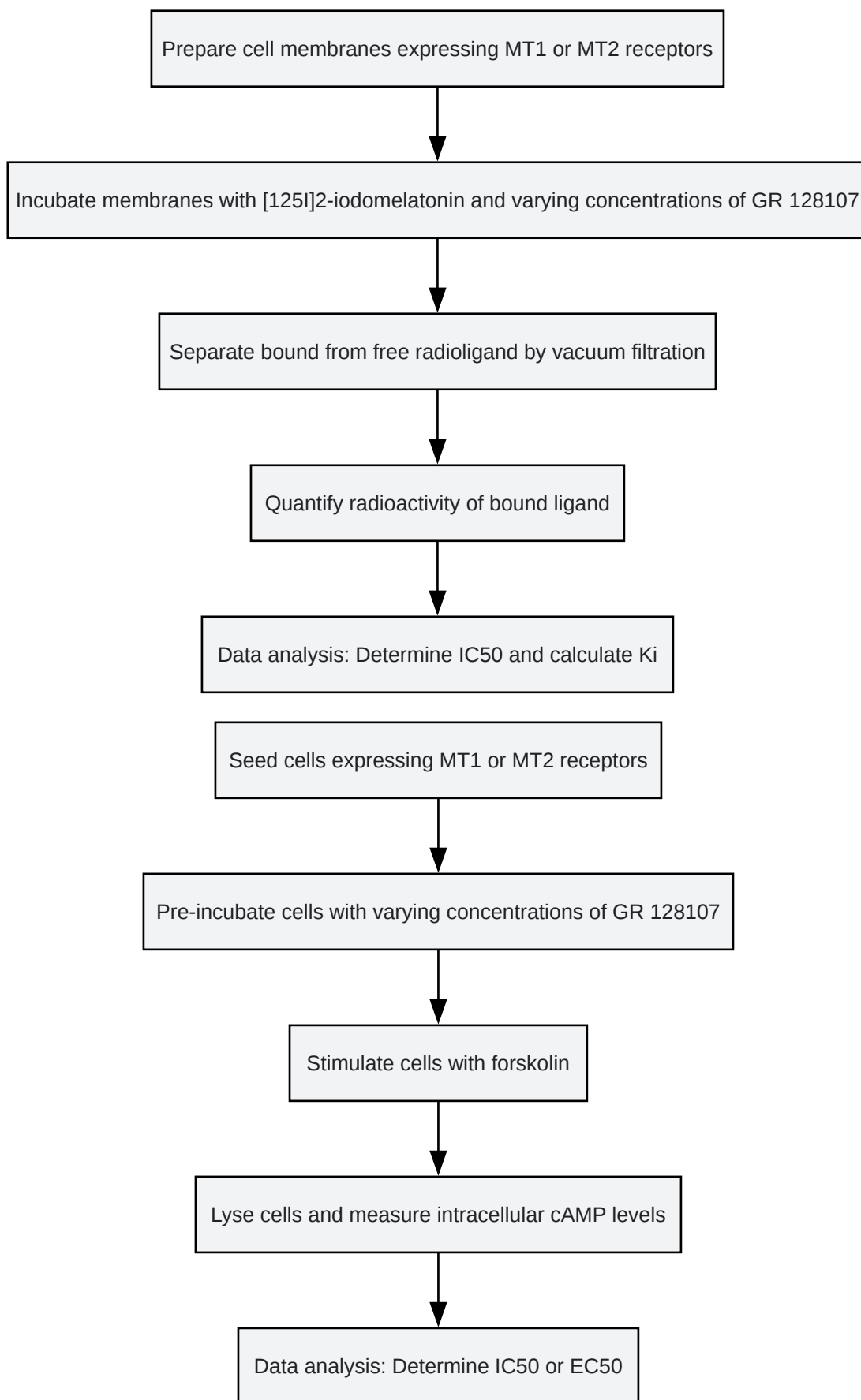
Signaling Pathways and Experimental Workflows

The following diagrams illustrate the signaling pathways of melatonin receptors and the general workflows for the experimental protocols described below.



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Figure 1: Simplified signaling pathway of MT1 and MT2 melatonin receptors.



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References

- 1. Aggregation of pigment granules in single cultured *Xenopus laevis* melanophores by melatonin analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2-[125I]iodomelatonin and [3H]melatonin Binding Assays for Melatonin Receptors | Springer Nature Experiments [experiments.springernature.com]
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